(3R)-2,4-diiodo-3-methylbut-1-ene

Description

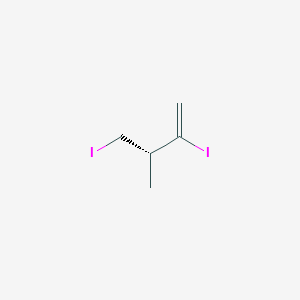

Structure

3D Structure

Properties

IUPAC Name |

(3R)-2,4-diiodo-3-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8I2/c1-4(3-6)5(2)7/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZYPLHSNKQLQD-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CI)C(=C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CI)C(=C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462089 | |

| Record name | (3R)-2,4-diiodo-3-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481048-22-0 | |

| Record name | (3R)-2,4-diiodo-3-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 3r 2,4 Diiodo 3 Methylbut 1 Ene and Analogs

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively utilized in the functionalization of diiodoalkenes like (3R)-2,4-diiodo-3-methylbut-1-ene. researchgate.net These reactions offer a versatile platform for introducing a wide range of substituents with high chemo- and stereoselectivity.

Suzuki-Miyaura Coupling with Diiodoalkenes

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely employed method for carbon-carbon bond formation. rsc.orgorganic-chemistry.org In the context of diiodoalkenes, this reaction allows for the selective substitution of the iodine atoms. The reactivity of the two C-I bonds can differ, enabling stepwise or double coupling, depending on the reaction conditions and the nature of the organoboron reagent. For instance, the vinyl iodide is generally more reactive than the allylic iodide, allowing for selective coupling at the sp2-hybridized carbon.

A variety of boronic acids and their esters can be coupled with diiodoalkenes, introducing aryl, heteroaryl, vinyl, and alkyl groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivities. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Dihaloalkenes

| Diene Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 1,4-dihalo-1,3-diene | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Aryl-4-halo-1,3-diene | Varies | nih.gov |

| Skipped diene | Arylboronic acid | Pd(acac)₂, CsF | 3-Aryl-5-alkenylcyclohexene | Good | nih.gov |

This table is illustrative and specific examples for this compound were not found in the provided search results. The examples shown are for analogous diene systems.

Stille Coupling and Other Organometallic Cross-Couplings

The Stille coupling, which utilizes organostannane reagents, provides an alternative to the Suzuki-Miyaura reaction for the cross-coupling of diiodoalkenes. nih.gov Similar to the Suzuki coupling, selective reaction at the vinyl iodide position is often achievable. Copper(I) salts can be used as co-catalysts to facilitate the transmetalation step. nih.gov

Other organometallic reagents, such as organozinc compounds, can also participate in palladium-catalyzed cross-coupling reactions with diiodoalkenes. These reactions offer complementary reactivity and can be advantageous in certain synthetic contexts. nih.govscilit.com

Stereoretention and Stereoinversion in Coupling Reactions

A critical aspect of cross-coupling reactions involving chiral substrates like this compound is the stereochemical outcome at the chiral center. The stereochemistry of the product, whether it results from retention or inversion of the original configuration, is highly dependent on the reaction mechanism, particularly the transmetalation step. nih.gov

Other Carbon-Carbon Bond Forming Reactions (e.g., Radical, Anionic)

Beyond palladium-catalyzed cross-couplings, the iodine atoms in this compound and its analogs can participate in other types of carbon-carbon bond-forming reactions. These include radical and anionic reactions, which offer alternative strategies for introducing new carbon-based functional groups.

Radical reactions can be initiated by various methods, including the use of radical initiators or photochemistry. pearson.com The resulting carbon-centered radicals can then participate in addition or substitution reactions. Anionic reactions, on the other hand, typically involve the generation of a carbanion, which can then act as a nucleophile. For instance, treatment with a strong base could potentially lead to elimination or substitution reactions.

Iodine Displacement and Functional Group Interconversion Reactions

The carbon-iodine bonds in this compound are susceptible to nucleophilic substitution, allowing for the displacement of iodide and the introduction of other functional groups. This process, known as functional group interconversion (FGI), is a fundamental strategy in organic synthesis. ub.eduimperial.ac.uk

Iodide is an excellent leaving group, making these displacement reactions generally favorable. vanderbilt.edu A wide range of nucleophiles can be employed, including amines, alkoxides, thiolates, and cyanides, to introduce nitrogen, oxygen, sulfur, and carbon-based functionalities, respectively. The Finkelstein reaction, for example, involves the conversion of an alkyl chloride or bromide to an iodide using sodium iodide in acetone, highlighting the greater leaving group ability of iodide. vanderbilt.edu

Table 2: Potential Functional Group Interconversions from Alkyl Iodides

| Starting Material | Reagent | Product | Reaction Type |

| R-I | NaN₃ | R-N₃ | Nucleophilic Substitution |

| R-I | NaCN | R-CN | Nucleophilic Substitution |

| R-I | R'O⁻Na⁺ | R-OR' | Williamson Ether Synthesis |

| R-I | R'S⁻Na⁺ | R-SR' | Thioether Synthesis |

| R-I | R'NH₂ | R-NHR' | Nucleophilic Substitution |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. researchgate.netmdpi.com For palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.govnih.gov Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), can provide insights into the energetics of different pathways and the factors controlling selectivity. nih.govresearchgate.net

For instance, DFT calculations have been used to rationalize the stereoretention observed in the cross-coupling of chiral secondary alkylzinc reagents. nih.gov These studies can help elucidate the structure of key intermediates and transition states, providing a deeper understanding of the reaction mechanism. Similarly, kinetic studies and isotopic labeling experiments can provide valuable information about the rate-determining step and the involvement of different species in the reaction pathway. researchgate.net

Reaction Intermediates and Transition States

The chemical transformations of this compound and its analogs proceed through various reaction intermediates and transition states, largely dependent on the specific reaction conditions and reagents employed.

In the context of its application in the synthesis of halichondrin B, a key transformation involves its role as an electrophile in coupling reactions. For instance, in nickel-catalyzed coupling reactions, which are instrumental in forming the intricate carbon skeleton of halichondrin B, the reaction is initiated by the oxidative addition of the carbon-iodine bond to a low-valent nickel complex. This step proceeds through a three-centered transition state involving the carbon, iodine, and nickel atoms. The resulting species is an organonickel intermediate , specifically an alkenylnickel(II) species. This intermediate is stabilized by the coordination of other ligands to the nickel center.

The subsequent steps in such catalytic cycles involve transmetalation or reaction with a nucleophile, followed by reductive elimination to form the new carbon-carbon bond and regenerate the nickel catalyst. Each of these steps proceeds through its own characteristic transition state. The geometry and energy of these transition states are crucial in determining the stereochemical outcome of the reaction. For example, in the Nozaki-Hiyama-Kishi (NHK) reaction, a chromium-based coupling, the stereoselectivity is controlled by the geometry of the organochromium intermediate and the transition state of its addition to an aldehyde. nih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to model the geometries and energies of these intermediates and transition states. ucsb.eduyoutube.comyoutube.com For a generic SN2 reaction involving an iodoalkane, the transition state is characterized by the partial formation of the new bond and partial breaking of the carbon-iodine bond. youtube.com The energy of this transition state dictates the activation energy of the reaction.

A simplified representation of an intermediate in a metal-catalyzed cross-coupling reaction is shown below:

| Intermediate Type | General Structure | Role in Reaction |

| Alkenylnickel(II) Complex | R-Ni(II)-X(L)n | Key intermediate after oxidative addition of the C-I bond to a Ni(0) catalyst. |

| Organochromium Intermediate | [R-Cr(III)] | Formed in NHK reactions, adds to electrophiles like aldehydes. |

Kinetic and Thermodynamic Control in Transformations

The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control, which is often influenced by the reaction temperature and the nature of the reagents.

Kinetic control refers to conditions where the product distribution is determined by the relative rates of competing reaction pathways. The product that is formed fastest (i.e., via the lowest energy transition state) will be the major product. youtube.com These conditions are typically favored at lower temperatures, where the reactions are irreversible.

Thermodynamic control , on the other hand, is established when the reaction conditions allow for the equilibration of products. In this scenario, the major product will be the most thermodynamically stable one, regardless of how fast it is formed. youtube.com Higher temperatures often favor thermodynamic control by providing enough energy to overcome the activation barriers of both forward and reverse reactions.

In the synthesis of complex molecules like halichondrin B, specific reaction conditions are carefully chosen to favor a desired isomer. For example, in allylic substitution reactions, the regioselectivity (e.g., SN2 vs. SN2' attack) can be highly dependent on the reaction conditions. An SN2' reaction on an allylic halide analog would involve attack at the double bond, leading to a rearranged product. The balance between the kinetic and thermodynamic products in such cases can be fine-tuned by the choice of nucleophile, solvent, and temperature.

The electrophilic addition of reagents like HBr to a related compound, 1,3-butadiene, provides a classic example of this principle. At low temperatures (e.g., 0 °C), the 1,2-addition product is favored (kinetic control), while at higher temperatures (e.g., 40 °C), the more stable 1,4-addition product predominates (thermodynamic control). youtube.com While not a direct reaction of this compound, this illustrates the principles that govern its potential transformations.

The following table summarizes the general conditions favoring kinetic versus thermodynamic control:

| Control Type | Favored Conditions | Major Product |

| Kinetic Control | Low temperature, short reaction time, irreversible conditions. | The product formed via the lowest activation energy pathway. |

| Thermodynamic Control | High temperature, long reaction time, reversible conditions. | The most stable product. |

The strategic application of these principles is crucial in multi-step syntheses to ensure the formation of the desired stereoisomer and regioisomer at each step, ultimately leading to the successful construction of the target molecule.

Advanced Characterization and Analytical Techniques for Chiral Diiodoalkenes

Spectroscopic Methods for Structural and Stereochemical Elucidation

Spectroscopy is a cornerstone for the structural analysis of organic compounds. Different spectroscopic methods probe various aspects of the molecule's structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For (3R)-2,4-diiodo-3-methylbut-1-ene, ¹H and ¹³C NMR would provide key information.

While specific spectral data for this compound is not widely available in the literature, the expected NMR signals can be predicted based on its structure. The protons on the terminal double bond (C1) would appear as distinct signals in the vinyl region of the ¹H NMR spectrum. The proton at the chiral center (C3) would couple with the adjacent methyl protons and the protons on the iodomethyl group (C4), leading to a complex splitting pattern. The diastereotopic protons of the iodomethyl group would likely show different chemical shifts and couplings.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to establish the spatial proximity between protons, which can be critical in confirming the relative and absolute configuration, especially when compared with computational models.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H₂C= | ~5.0 - 6.0 | d, d | J(H,H) |

| -CH(CH₃)- | ~3.0 - 3.5 | m | J(H,H) |

| -CH₃ | ~1.2 - 1.5 | d | J(H,H) |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. edinst.com These two methods are often complementary. edinst.com

For this compound, IR and Raman spectra would be expected to show characteristic peaks for the carbon-carbon double bond (C=C) stretch, various C-H stretching and bending vibrations, and the carbon-iodine (C-I) stretching frequencies. The C=C stretching vibration typically appears around 1640 cm⁻¹. The C-I stretches are found in the far-infrared region, usually below 600 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=C | Stretch | 1630 - 1650 |

| =C-H | Stretch | 3010 - 3095 |

| C-H (sp³) | Stretch | 2850 - 2960 |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules. dtu.dk ECD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. nih.gov

For a chiral molecule like this compound, the ECD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to its electronic transitions. The sign and intensity of these effects are directly related to the absolute configuration of the chiral center. nih.gov Theoretical calculations of the ECD spectrum using methods like time-dependent density functional theory (TD-DFT) are often performed and compared with the experimental spectrum to unambiguously assign the absolute configuration. diva-portal.org The ORD curve is related to the ECD spectrum through the Kronig-Kramers relations and provides complementary information.

Mass Spectrometry for Molecular Confirmation and Purity

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₅H₈I₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 321.93 g/mol . echemi.com The presence of two iodine atoms would give a characteristic isotopic pattern. Common fragmentation pathways would likely involve the loss of an iodine atom ([M-I]⁺), a methyl group ([M-CH₃]⁺), or other small fragments. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₅H₈I₂]⁺ | 322 |

| [M-I]⁺ | [C₅H₈I]⁺ | 195 |

| [M-CH₃]⁺ | [C₄H₅I₂]⁺ | 307 |

Chromatographic Techniques for Enantiomeric Excess and Purity Determination (e.g., Chiral HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and determining the purity of a compound. For chiral molecules, specialized chiral chromatography is required to separate enantiomers and determine the enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for this purpose. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. For a compound like this compound, a suitable chiral column (e.g., based on cyclodextrins or polysaccharide derivatives) would be selected to achieve baseline separation of the (R) and (S) enantiomers. The ratio of the peak areas in the chromatogram then allows for the calculation of the enantiomeric excess.

Computational Chemistry and Theoretical Studies

Computational chemistry plays a vital role in modern chemical research, providing insights that complement experimental findings. Theoretical studies, particularly using Density Functional Theory (DFT), are widely used to predict and understand the properties of molecules.

In the context of this compound, computational methods can be used to:

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and ECD spectra. mdpi.com Comparing these theoretical predictions with experimental data can provide strong evidence for the assigned structure and stereochemistry. nih.gov

Conformational Analysis: Determine the most stable conformations of the molecule, which is crucial for interpreting spectroscopic data, particularly ECD spectra.

Reaction Mechanisms: Investigate the potential synthetic pathways and reaction mechanisms involved in the formation of the compound.

The synergy between advanced analytical techniques and computational chemistry provides a powerful platform for the comprehensive characterization of complex chiral molecules like this compound.

Predictive Modeling of Stereoselectivity

Predicting the stereochemical outcome of reactions involving chiral molecules like this compound is a significant challenge in synthetic chemistry. Computational modeling has emerged as a powerful tool to tackle this, offering insights that can guide experimental design.

The stereoselectivity in reactions such as electrophilic additions to the double bond or substitutions at the allylic carbon is governed by the subtle interplay of steric and electronic factors in the transition states. Predictive models for such reactions often employ quantum mechanical calculations to determine the energies of the various possible transition states leading to different stereoisomers.

While specific predictive models for the diiodination of 3-methyl-1-butene (B165623) to form this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar systems, such as the dihalogenation of other chiral allylic alcohols and alkenes. stanford.edu The stereochemical outcome is dictated by the facial selectivity of the initial electrophilic attack on the alkene. The chiral center at C3 in this compound will influence the approach of the incoming electrophile, leading to a preferential formation of one diastereomer over the other.

A representative approach to modeling this stereoselectivity would involve:

Conformational search: Identifying the low-energy ground-state conformations of the parent alkene, (R)-3-methyl-1-butene.

Transition state modeling: For a given reaction, for example, electrophilic iodination, locating the transition state structures for the attack of the iodinating agent from both the Re and Si faces of the double bond for each significant conformer.

Energy calculation: Calculating the relative free energies of these transition states using a suitable level of theory (e.g., DFT with a functional like M06-2X and a basis set that can handle iodine, such as def2-TZVPP). nih.gov

Prediction: The ratio of the products is then predicted based on the Boltzmann distribution of the transition state energies.

Table 1: Hypothetical Calculated Diastereomeric Excess for a Reaction of (R)-3-methyl-1-butene based on Transition State Energy Differences.

| Reaction Pathway | Relative Transition State Energy (kcal/mol) | Predicted Diastereomeric Ratio (at 298 K) | Predicted Diastereomeric Excess (%) |

| Attack leading to (2R,3R)-product | 0.0 | 1 | 90 |

| Attack leading to (2S,3R)-product | 1.5 | 9.5 |

Conformational Analysis and Electronic Structure Calculations

The conformational flexibility of this compound plays a crucial role in determining its reactivity. The rotation around the C2-C3 and C3-C4 single bonds leads to a complex potential energy surface with several local minima. Computational methods are indispensable for mapping this surface and identifying the most stable conformers.

A systematic conformational search, often performed using molecular mechanics force fields followed by geometry optimization at a higher level of theory (DFT), can reveal the preferred spatial arrangements of the molecule. For a molecule containing heavy atoms like iodine, it is crucial to use effective core potentials (ECPs) and appropriate basis sets that can accurately describe the electronic structure.

The electronic structure of this compound is characterized by the interplay of the π-system of the double bond and the highly polarizable iodine atoms. The highest occupied molecular orbital (HOMO) is expected to be associated with the C=C π-bond, making it susceptible to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) will likely be associated with the σ* orbitals of the C-I bonds, indicating their potential as sites for nucleophilic attack or radical cleavage.

Table 2: Representative Calculated Relative Conformational Energies for a Dihalo-methyl-butene Analogue.

| Conformer (Dihedral Angle C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti (approx. 180°) | 0.0 | 65 |

| Gauche (+) (approx. +60°) | 0.8 | 15 |

| Gauche (-) (approx. -60°) | 0.9 | 12 |

| Eclipsed | > 5.0 | <1 |

Note: This table is based on general principles of conformational analysis of substituted butanes and alkenes. Specific data for this compound is not available. The energies are illustrative.

Furthermore, chiroptical properties, such as electronic circular dichroism (ECD), can be predicted from the calculated electronic structure. nih.govrsc.org TD-DFT calculations can simulate the ECD spectrum, which can then be compared with experimental data to confirm the absolute configuration of the chiral center. nih.gov

Reaction Mechanism Calculations (DFT)

Density Functional Theory (DFT) is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net For reactions involving this compound, DFT calculations can map out the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products. nih.gov

For instance, in an electrophilic iodination reaction, DFT can be used to investigate the formation of a bridged iodonium (B1229267) ion intermediate. The calculations can provide insights into the geometry of this intermediate and the subsequent nucleophilic attack by an iodide ion, which leads to the final diiodo product. The calculated energy barriers for each step can help to determine the rate-determining step of the reaction.

A typical DFT study of a reaction mechanism would involve:

Locating Stationary Points: Optimization of the geometries of all reactants, intermediates, transition states, and products on the potential energy surface.

Frequency Calculations: Characterization of the stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency) and calculation of zero-point vibrational energies (ZPVE) and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirmation that a located transition state connects the correct reactant and product.

Energy Profile Construction: Plotting the relative free energies of all species along the reaction coordinate to visualize the reaction mechanism and identify the rate-limiting step.

Table 3: Hypothetical DFT-Calculated Reaction Energies for a Key Step in an Alkene Iodination Reaction.

| Reaction Step | ΔE (kcal/mol) | ΔG (kcal/mol) |

| Alkene + I₂ → Iodonium ion intermediate + I⁻ | +10 | +15 |

| Iodonium ion intermediate + I⁻ → Diiodo-product | -25 | -20 |

Note: This table provides illustrative energy values for the key steps in an electrophilic iodination of an alkene. The values are based on general knowledge of such reactions and are not specific to this compound.

These computational approaches, while demanding in terms of resources and expertise, provide an unparalleled level of detail about the behavior of chiral molecules like this compound. The synergy between such advanced theoretical predictions and experimental validation is crucial for advancing our understanding of complex stereoselective processes and for the rational design of new synthetic methodologies.

Applications and Synthetic Utility of 3r 2,4 Diiodo 3 Methylbut 1 Ene As a Key Chiral Building Block

Total Synthesis of Natural Products

The strategic importance of (3R)-2,4-diiodo-3-methylbut-1-ene is most prominently showcased in its application to the synthesis of complex, biologically active natural products. Its di-iodo functionality allows for selective and sequential transformations, enabling the construction of key carbon-carbon bonds with a high degree of stereocontrol.

Strategic Use in Halichondrin B and Eribulin (B193375) Synthetic Routes

The total synthesis of the marine natural product Halichondrin B and its structurally simplified, yet clinically significant analog, Eribulin (marketed as Halaven®), represents a monumental achievement in organic chemistry. bohrium.combohrium.com These molecules possess a complex polyether macrolide structure with numerous stereocenters, presenting a formidable synthetic challenge. bohrium.comillinois.edu The development of efficient and convergent synthetic routes has been a major focus of research, with this compound playing a crucial role as a key chiral building block. bohrium.com

The primary strategic advantage of this di-iodo compound lies in its use as a precursor to key fragments that are subsequently coupled to construct the intricate carbon skeleton of the target molecules. One of the pivotal reactions employed in these syntheses is the Nozaki-Hiyama-Kishi (NHK) reaction, a powerful and chemoselective method for the formation of carbon-carbon bonds between a vinyl halide and an aldehyde. illinois.eduresearchgate.netwikipedia.org

While specific, detailed reaction schemes directly starting from this compound in publicly available literature are often embedded within extensive synthetic sequences, the overarching strategy involves its transformation into more complex fragments that are then utilized in key coupling reactions. For instance, the C14-C26 fragment of Eribulin, a significant portion of the molecule, has been a major synthetic target, with various strategies developed for its construction. nih.govnih.gov The inherent chirality of this compound ensures the correct stereochemistry at a critical position within these fragments, which is ultimately incorporated into the final natural product.

The importance of this building block is further underscored by the development of scalable and efficient synthetic processes for its preparation, as detailed in several patents. bohrium.com These efforts highlight the industrial relevance of this compound for the manufacturing of Eribulin, a vital anticancer therapeutic.

Application in Other Complex Chiral Molecule Syntheses

While the application of this compound is most extensively documented in the synthesis of the halichondrin family of natural products, its potential as a versatile chiral building block extends to the synthesis of other complex molecules. The presence of two distinct and reactive iodide functionalities, coupled with a defined stereocenter, makes it an attractive starting material for the construction of a variety of chiral synthons.

At present, detailed and published total syntheses of other natural products explicitly starting from this compound are not widely available in the mainstream chemical literature. However, the principles of its reactivity, as demonstrated in the halichondrin syntheses, suggest its broader applicability. The vinyl iodide can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, in addition to the NHK reaction. The primary iodide can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

The stereocenter at C3 provides a crucial point of chirality that can be relayed throughout a synthetic sequence, influencing the stereochemical outcome of subsequent reactions. This makes this compound a valuable tool for asymmetric synthesis, where the control of stereochemistry is essential for achieving the desired biological activity of the target molecule.

Development of Novel Synthetic Reagents and Intermediates

The unique structural attributes of this compound also position it as a potential starting material for the development of novel synthetic reagents and intermediates. The differential reactivity of the vinyl and primary iodides can be exploited to create new bifunctional reagents for organic synthesis.

For example, selective reaction at the primary iodide could be used to append a variety of functional handles, such as phosphonium (B103445) salts for Wittig reactions, or organometallic species for subsequent coupling reactions. The remaining vinyl iodide would then be available for further transformations, allowing for a stepwise and controlled construction of complex molecules.

Furthermore, the di-iodo functionality could be used to generate organometallic reagents with unique reactivity. For instance, treatment with an appropriate metal could lead to the formation of a bimetallic reagent or a cyclic organometallic species, which could then participate in novel transformations.

While the development of such novel reagents from this compound is not yet a major focus in the reported literature, the potential for such applications is significant. As the demand for new and efficient methods for the synthesis of complex chiral molecules continues to grow, it is likely that the synthetic utility of this versatile building block will be further explored and expanded.

Future Directions and Emerging Research Avenues in the Chemistry of Chiral Diiodoalkenes

Development of Sustainable and Environmentally Benign Synthetic Methods

The pursuit of green chemistry principles is a major driver in modern organic synthesis. For chiral diiodoalkenes like (3R)-2,4-diiodo-3-methylbut-1-ene, which is a key building block in the synthesis of anticancer agents such as halichondrin B and its analog eribulin (B193375), developing sustainable synthetic methods is of paramount importance. wikipedia.org

Current synthetic routes often involve stoichiometric reagents and harsh reaction conditions, which can be problematic for large-scale production. Future research will likely focus on several key areas to address these challenges:

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as laccases, for iodination reactions presents a promising green alternative. Laccases can catalyze oxidations under mild, aqueous conditions using environmentally benign oxidants like aerial oxygen, with water as the only byproduct. researchgate.net Research into engineering enzymes with specific selectivity for the synthesis of chiral diiodoalkenes could revolutionize their production.

Electrochemical Synthesis: Electrochemistry offers a powerful tool for green synthesis by replacing chemical oxidants with electrons. nih.gov The electrochemical generation of iodinating agents in situ can minimize waste and avoid the use of toxic reagents. nih.gov Developing electrochemical methods for the asymmetric di-iodination of alkenes would be a significant step forward.

Use of Greener Solvents and Reagents: A shift towards using less hazardous solvents and reagents is crucial. This includes exploring deep eutectic solvents or even water as reaction media. libretexts.org Additionally, the development of recyclable hypervalent iodine reagents can improve the atom economy and reduce waste from iodination reactions. rsc.org

| Green Chemistry Approach | Potential Benefits for Diiodoalkene Synthesis |

| Biocatalysis (e.g., Laccases) | Mild reaction conditions, use of O2 as oxidant, water as byproduct. researchgate.net |

| Electrosynthesis | Avoids chemical oxidants, minimizes waste. nih.gov |

| Alternative Solvents | Reduces use of hazardous organic solvents. libretexts.org |

| Recyclable Reagents | Improves atom economy, reduces waste. rsc.org |

Exploration of New Catalytic Systems for Asymmetric Iodination and Coupling

The stereoselective synthesis of chiral diiodoalkenes is a significant challenge. The development of novel catalytic systems is essential for improving the efficiency and enantioselectivity of these transformations.

Asymmetric Iodine Catalysis: Chiral iodine compounds are emerging as powerful catalysts for a range of asymmetric transformations. d-nb.info Research is ongoing to design and synthesize new chiral iodine catalysts that can mediate the enantioselective di-iodination of alkenes with high efficiency and selectivity. d-nb.infocardiff.ac.uk The use of hypervalent iodine reagents in catalytic amounts is a key goal. cardiff.ac.uk

Transition Metal Catalysis: While traditional methods for the synthesis of this compound have involved stoichiometric cuprates with limitations in enantiomeric excess, modern transition metal catalysis offers a wealth of opportunities. wikipedia.org The development of new chiral ligands for metals like palladium, nickel, or ruthenium could enable highly selective asymmetric iodination and subsequent cross-coupling reactions. princeton.edu For instance, Ni/Cr-mediated couplings have shown unique reactivity in the synthesis of halichondrin fragments. nih.gov

Dual Catalysis Systems: Combining different catalytic modes, such as a chiral aldehyde catalyst with a palladium catalyst, has shown promise in the asymmetric bifunctionalization of allenes with aryl iodides. researchgate.net Exploring similar dual catalytic systems for the synthesis and functionalization of chiral diiodoalkenes could open up new reaction pathways.

| Catalytic System | Key Advantages and Research Focus |

| Chiral Iodine Catalysis | Metal-free, low toxicity, development of new chiral iodoarenes. d-nb.info |

| Transition Metal Catalysis | High efficiency and selectivity, new chiral ligands for Pd, Ni, Ru. princeton.edu |

| Dual Catalysis | Novel reactivity through combined catalytic cycles. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis for Scalability

The large-scale synthesis of complex molecules like eribulin, which utilizes building blocks such as this compound, is often hampered by challenges associated with batch processing, such as poor heat and mass transfer, and safety concerns with reactive intermediates. cardiff.ac.uk Flow chemistry and automated synthesis offer solutions to these problems.

Continuous Flow Synthesis: Performing reactions in continuous flow reactors can significantly improve reaction efficiency, safety, and scalability. cardiff.ac.ukwikipedia.org For the synthesis of eribulin fragments, flow chemistry has been successfully applied to reactions that require cryogenic temperatures in batch mode, allowing them to be run at higher temperatures with better yields and conversion rates. researchgate.netrsc.org The development of a continuous flow process for the synthesis of this compound would be a major advancement for its industrial production. cardiff.ac.uk

Automated Synthesis: Automated platforms can accelerate the optimization of reaction conditions and enable the rapid synthesis of libraries of chiral diiodoalkenes for screening purposes. The integration of real-time monitoring and feedback loops can ensure consistent product quality and yield.

The application of these technologies is crucial for making the synthesis of valuable chiral diiodoalkenes more efficient and economically viable for pharmaceutical applications.

Novel Reactivity and Cascade Reactions Involving Diiodoalkenes

While this compound is primarily known as a building block in total synthesis, exploring its broader reactivity could unlock new applications. Diiodoalkenes possess multiple reactive sites that can be exploited in novel transformations and cascade reactions.

Cycloaddition Reactions: The alkene moiety of diiodoalkenes can potentially participate in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct complex cyclic structures. chemistrytalk.orgopenstax.org The presence of the iodine atoms could influence the reactivity and stereoselectivity of these reactions.

Cascade Reactions: A cascade reaction, where multiple bond-forming events occur in a single operation, offers a highly efficient way to build molecular complexity. wikipedia.org Designing cascade sequences that start from chiral diiodoalkenes could lead to the rapid synthesis of polycyclic and spirocyclic frameworks. researchgate.net For example, a sequence involving an initial coupling reaction at one of the C-I bonds followed by an intramolecular cyclization could be envisioned.

Tandem Reactions: Similar to cascade reactions, tandem reactions involve sequential transformations without isolating intermediates. princeton.edu The diiodoalkene functionality could be utilized in tandem processes, such as a metal-catalyzed cross-coupling followed by an intramolecular Heck reaction.

The development of new reactions for chiral diiodoalkenes will expand their utility beyond their current role as passive building blocks and establish them as versatile platforms for the synthesis of diverse and complex molecules.

Computational Design of Chiral Iodoalkene-Based Molecules

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For chiral iodoalkene-based molecules, computational methods can provide valuable insights and guide experimental efforts.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the stereochemical outcome of asymmetric reactions involving chiral diiodoalkenes. This can help in the rational design of new catalysts and reaction conditions.

Virtual Screening and Drug Design: By creating virtual libraries of molecules based on the chiral diiodoalkene scaffold, computational methods can be used to screen for potential biological activity. This in silico approach can significantly accelerate the discovery of new drug candidates.

Materials Science Applications: Computational modeling can be employed to predict the properties of materials incorporating chiral iodoalkenes, such as polymers or molecular machines. This can guide the synthesis of new materials with desired electronic, optical, or mechanical properties.

The integration of computational design with synthetic chemistry will undoubtedly play a crucial role in unlocking the full potential of chiral diodoalkenes in various scientific fields.

Q & A

Q. How can researchers optimize the synthesis of (3R)-2,4-diiodo-3-methylbut-1-ene to ensure high stereochemical purity?

- Methodological Answer : Stereochemical integrity is critical due to the (3R) configuration. To optimize synthesis:

- Use chiral auxiliaries or enantioselective catalysts during iodination to favor the (3R) configuration.

- Monitor reaction temperature (low temperatures reduce racemization) and solvent polarity (polar aprotic solvents enhance regioselectivity) .

- Employ protecting groups for the methyl substituent during intermediate steps to prevent unintended side reactions .

- Validate purity via chiral HPLC or X-ray crystallography to confirm stereochemical retention .

Q. What experimental techniques are most effective for characterizing the physical and chemical properties of this compound?

- Methodological Answer :

- Structural Analysis : Use H/C NMR to confirm iodine positioning and methyl group orientation. IR spectroscopy can identify C-I stretching vibrations (~500 cm) .

- Reactivity Profiling : Conduct kinetic studies with nucleophiles (e.g., Grignard reagents) to map substituent effects. Compare reaction rates with brominated analogs (e.g., 2,4-dibromo derivatives) to assess halogen-specific trends .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to evaluate decomposition thresholds under controlled atmospheres .

Q. How do the dual iodine substituents influence the compound’s reactivity compared to mono-iodinated or brominated analogs?

- Methodological Answer :

- Comparative Reactivity : Dual iodine atoms increase electron density at the double bond, enhancing electrophilicity. Use Hammett constants to quantify substituent effects: iodine () vs. bromine () .

- Experimental Validation : Design cross-coupling reactions (e.g., Heck or Suzuki) to compare yields between this compound and 2-iodo-3-methylbut-1-ene. Higher yields in diiodo derivatives indicate synergistic halogen effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data observed across different studies of this compound?

- Methodological Answer :

- Systematic Variable Isolation : Replicate conflicting experiments while isolating variables (e.g., solvent purity, oxygen levels, catalyst batch). For example, trace moisture may hydrolyze iodine substituents, altering reactivity .

- Computational Modeling : Use DFT calculations to predict transition states for key reactions (e.g., nucleophilic substitution). Compare theoretical vs. experimental activation energies to identify overlooked factors (e.g., steric hindrance from the methyl group) .

- Meta-Analysis : Aggregate data from published syntheses (e.g., yield, purity) to identify trends. Apply statistical tools (ANOVA) to assess significance of variables like reaction time or temperature .

Q. How can researchers design experiments to study the stereochemical effects of this compound in asymmetric catalysis?

- Methodological Answer :

- Chiral Ligand Development : Incorporate the compound into palladium or nickel complexes for cross-coupling reactions. Measure enantiomeric excess (ee) of products via chiral GC or NMR .

- Mechanistic Probes : Use isotopic labeling (e.g., I vs. I) to track iodine participation in catalytic cycles. Compare turnover frequencies (TOF) between (3R) and (3S) configurations .

- Surface Adsorption Studies : Analyze interactions with chiral surfaces (e.g., quartz) using microspectroscopic imaging to assess enantioselective adsorption .

Q. What methodologies address the compound’s stability challenges during long-term storage or experimental protocols?

- Methodological Answer :

- Degradation Mitigation : Store under inert atmospheres (argon) at -20°C to slow oxidative decomposition. Add stabilizers like BHT (butylated hydroxytoluene) to scavenge free radicals .

- Real-Time Monitoring : Use in-situ Raman spectroscopy to detect degradation byproducts (e.g., HI release) during reactions. Adjust conditions dynamically to minimize side pathways .

- Alternative Halogenation : Synthesize fluorinated or trifluoromethyl analogs to compare stability while retaining electronic properties .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer :

- Dynamic Effects : Consider conformational flexibility (e.g., rotational barriers around the double bond) causing variable coupling constants. Use variable-temperature NMR to observe coalescence points .

- Solvent Artifacts : Test in deuterated solvents (CDCl vs. DMSO-d) to rule out solvent-induced shifts. For iodine atoms, account for quadrupolar broadening in H NMR .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill-Langmuir equations to estimate EC values for receptor binding assays. Compare with brominated analogs to isolate halogen effects .

- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., binding affinity) due to experimental noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.